5-HT1A Receptor Affinity: S-15535 Fragment Versus N-Arylpiperazine Comparators
The 1-(2,3-dihydro-1H-inden-2-yl)piperazine fragment, when elaborated as the benzodioxopiperazine S-15535, exhibits sub-nanomolar affinity for cloned human 5-HT1A receptors (Ki = 0.7 nM). This contrasts sharply with the unsubstituted parent 1-phenylpiperazine, which binds 5-HT1A receptors with substantially lower affinity (class-level inference: >10,000 nM at sigma receptors; no high-affinity 5-HT1A binding reported). The indane substitution therefore confers a >3-order-of-magnitude improvement in target engagement at 5-HT1A [1][2].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | S-15535 (containing target fragment): Ki = 0.7 nM |
| Comparator Or Baseline | 1-Phenylpiperazine (unsubstituted): no high-affinity 5-HT1A binding reported; sigma receptor Ki = 11,440 nM |
| Quantified Difference | Target fragment-containing ligand achieves >16,000-fold higher affinity than comparator at therapeutically relevant receptor |
| Conditions | Cloned human 5-HT1A receptors; radioligand competition binding assay |
Why This Matters
Procurement of the indane-piperazine building block enables SAR exploration of 5-HT1A-targeted probes with low-nanomolar starting potency, whereas simpler N-arylpiperazines lack this foundational affinity and require extensive additional optimization.
- [1] Millan MJ, et al. J Pharmacol Exp Ther. 1997;282(1):132-147. PMID: 9223549. View Source
- [2] Glennon RA, et al. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. J Med Chem. 1991;34(12):3360-3365. View Source
